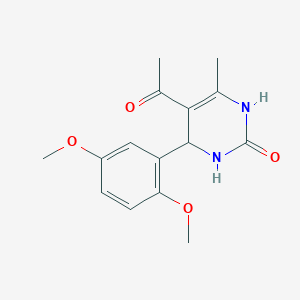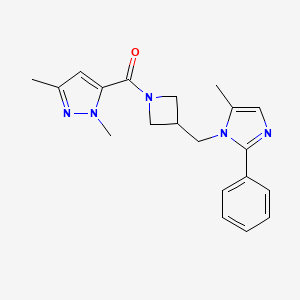![molecular formula C22H17BrClN3O2 B11110192 2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol](/img/structure/B11110192.png)
2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by reacting 2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole ring.
Introduction of the Bromine and Chlorine Substituents: This can be done through electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Formation of the Imino Group: The final step involves the condensation of the benzoxazole derivative with 4-(dimethylamino)benzaldehyde under basic conditions to form the imino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, this compound can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
Condensation Reactions: The imino group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Condensation Reactions: Reagents such as amines or hydrazines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could yield various substituted phenols.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe due to the presence of the benzoxazole moiety.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol would depend on its specific application. For example, as a fluorescent probe, it would interact with specific biomolecules and emit fluorescence upon excitation. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenol: A simpler compound with similar halogen substituents.
4-(dimethylamino)benzaldehyde: A precursor used in the synthesis of the target compound.
Benzoxazole derivatives: Compounds with the benzoxazole core structure.
Uniqueness
2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is unique due to its combination of halogen substituents, benzoxazole core, and imino group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Properties
Molecular Formula |
C22H17BrClN3O2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H17BrClN3O2/c1-27(2)17-6-3-13(4-7-17)22-26-19-11-16(5-8-20(19)29-22)25-12-14-9-15(24)10-18(23)21(14)28/h3-12,28H,1-2H3 |
InChI Key |
LIPNLVBMQGOIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B11110113.png)

![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11110123.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(hexyloxy)benzohydrazide](/img/structure/B11110128.png)
![2-Bromo-N-({N'-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110133.png)
![2-{[2-Hydroxy-3-(octylsulfonyl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11110135.png)
![(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11110139.png)
![4-[(4-Methylbenzyl)sulfonyl]morpholine](/img/structure/B11110145.png)
![6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11110147.png)
![N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11110150.png)
![3-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110160.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110163.png)
![(2E)-N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11110166.png)

